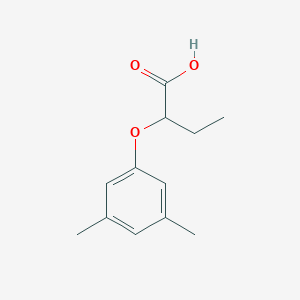

2-(3,5-Dimethylphenoxy)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

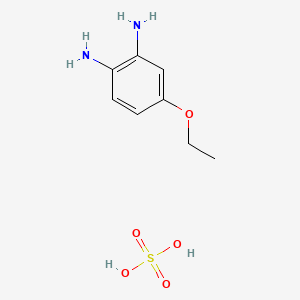

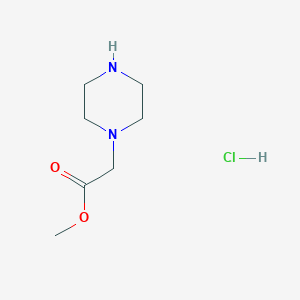

“2-(3,5-Dimethylphenoxy)butanoic acid” is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.26 . It is used for proteomics research .

Synthesis Analysis

The synthesis of butanoic acid derivatives, such as “this compound”, has been studied. Density functional theory (DFT) calculations were utilized for the molecular design of the four new butanoic acid derivatives at B3LYP/6-31+G(d) level of theory . After DFT calculations, synthesis, FT-IR, 1H NMR, and 13C NMR spectra of corresponding molecules were presented .Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The average mass is 208.254 Da and the monoisotopic mass is 208.109940 Da .Chemical Reactions Analysis

The esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid .Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research has shown that compounds structurally related to 2-(3,5-Dimethylphenoxy)butanoic acid have significant antioxidant properties. For instance, Dmitro V. Dovbnya et al. (2022) synthesized compounds where butanoic acid was a key component and evaluated their antioxidant activity. The study found that these compounds exhibited notable antioxidant activities, highlighting the potential of this compound in antioxidant applications (Dmitro V. Dovbnya et al., 2022).

Photolabile Hydrophobic Molecules

This compound and its derivatives have been used to create photolabile hydrophobic molecules. Mubarak Ali et al. (2012) demonstrated the use of a similar compound in the optical gating of nanofluidic devices. This application is significant in the development of light-induced controlled release, sensing, and information processing technologies (Mubarak Ali et al., 2012).

Solar Cell Applications

In the field of solar energy, derivatives of this compound have been explored for their potential in solar cell applications. Sanghoon Kim et al. (2006) worked on novel organic sensitizers, where butanoic acid derivatives played a crucial role in achieving high efficiency in solar cell applications. This suggests that this compound could be valuable in the development of more efficient solar cells (Sanghoon Kim et al., 2006).

Potential in Genetic Toxicity Research

The compound has also been implicated in genetic toxicity research. J. Charles et al. (2000) evaluated the genetic toxicity of a herbicide, 4-(2,4-dichlorophenoxy)butyric acid, which is structurally similar to this compound. The study focused on understanding the genotoxic potential of this compound, suggesting that derivatives of this compound might be important in toxicity and safety studies (J. Charles et al., 2000).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3,5-dimethylphenoxy)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-11(12(13)14)15-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMWDKOEAHBYQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC(=CC(=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589730 |

Source

|

| Record name | 2-(3,5-Dimethylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25140-79-8 |

Source

|

| Record name | 2-(3,5-Dimethylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)